molecular formula C29H42O7 B13075152 Kadcoccilactone B

Kadcoccilactone B

Cat. No.: B13075152
M. Wt: 502.6 g/mol
InChI Key: UCYIJPSZTKEWLZ-CAQIMXKKSA-N
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Description

Kadcoccilactone B is a triterpenoid compound isolated from the roots of Kadsura coccinea, a plant belonging to the Schisandraceae family. This compound has garnered attention due to its potential biological activities, including protein tyrosine phosphatase 1B (PTP1B) and acetylcholinesterase (AChE) inhibitory activities .

Properties

Molecular Formula

C29H42O7

Molecular Weight

502.6 g/mol

IUPAC Name

(1S,3R,7R,10S,13R,14S,17S,18R)-1,14-dihydroxy-9,9,18-trimethyl-17-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one

InChI

InChI=1S/C29H42O7/c1-16-6-7-19(34-24(16)31)17(2)18-10-11-29(33)21-9-8-20-25(3,4)35-22-14-23(30)36-28(20,22)15-27(21,32)13-12-26(18,29)5/h6,17-22,32-33H,7-15H2,1-5H3/t17-,18-,19-,20-,21+,22+,26+,27-,28+,29-/m0/s1

InChI Key

UCYIJPSZTKEWLZ-CAQIMXKKSA-N

Isomeric SMILES

CC1=CC[C@H](OC1=O)[C@@H](C)[C@@H]2CC[C@]3([C@@]2(CC[C@]4([C@H]3CC[C@@H]5[C@]6(C4)[C@@H](CC(=O)O6)OC5(C)C)O)C)O

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4(C3CCC5C(OC6C5(C4)OC(=O)C6)(C)C)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Kadcoccilactone B involves multiple steps, typically starting from simpler triterpenoid precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring the correct stereochemistry and functional group placement .

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Kadcoccilactone B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Mechanism of Action

Kadcoccilactone B exerts its effects by inhibiting specific enzymes. For example, it inhibits PTP1B by binding to its active site, preventing the dephosphorylation of target proteins. This inhibition can modulate signaling pathways involved in glucose metabolism and insulin sensitivity . Similarly, its inhibition of AChE can increase acetylcholine levels in the brain, potentially improving cognitive function .

Comparison with Similar Compounds

Similar Compounds

Kadcoccilactone B is structurally similar to other triterpenoids isolated from Kadsura coccinea, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups and stereochemistry, which contribute to its specific biological activities. Its potent inhibitory effects on PTP1B and AChE make it a promising candidate for further research and development .

Q & A

Q. What are the primary structural features of Kadcoccilactone B, and how are they elucidated in natural product chemistry?

this compound (C29H42O7) is a triterpenoid with a lanostane-type skeleton, as inferred from related compounds in the Kadcoccilactone family . Structural elucidation typically involves:

  • Spectroscopic techniques : NMR (1H, 13C, DEPT, HSQC, HMBC) to assign carbon frameworks and oxygenated functional groups.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., kadsuracoccinic acid A, a structural analog, was validated via X-ray ).
  • Comparative analysis : Cross-referencing with known triterpenoids from Kadsura coccinea to identify shared biosynthetic motifs .

Q. Which plant species and tissues are the most abundant sources of this compound?

this compound is predominantly isolated from the stems of Kadsura coccinea (美洲五味子) . Metabolomic studies using UPLC-MS/MS reveal tissue-specific accumulation patterns:

  • Roots vs. stems : While Kadcoccilactone A and F are highly abundant in roots, this compound is more concentrated in stems, suggesting compartmentalized biosynthesis .
  • Quantitative thresholds : Extraction protocols recommend ≥80% methanol for optimal yield, with LC-MS quantification validated against reference standards .

Q. What analytical methods are routinely employed to detect and quantify this compound in complex plant matrices?

  • Chromatography : Reverse-phase HPLC or UPLC coupled with photodiode array (PDA) detection for preliminary separation .
  • Mass spectrometry : High-resolution MS (HRMS) in negative ion mode ([M-H]−) for accurate mass determination (m/z 499.3 for this compound) .
  • Validation : Calibration curves using isolated standards, with limits of detection (LOD) ≤0.01 μg/mL .

Advanced Research Questions

Q. How can synthetic routes for this compound be designed, given its complex triterpenoid architecture?

Total synthesis remains challenging due to:

  • Steric hindrance : Multiple quaternary carbons and oxygen bridges .
  • Key strategies :
  • Biomimetic approaches : Oxidative cyclization of lanostane precursors, mimicking in planta biosynthesis .
  • Tandem reactions : Oxidation/cycloaddition sequences, as demonstrated in the formal synthesis of (±)-morphine (a structurally complex alkaloid) .
    • Scalability : Microscale photochemical reactions for stereocontrol, validated via NOESY correlations .

Q. What pharmacological activities have been reported for this compound, and how are these assays designed?

While direct studies on this compound are limited, related triterpenoids exhibit:

  • Anti-HIV activity : EC50 values ≤10 μg/mL in MT-4 cell assays, measured via p24 antigen reduction .
  • Insecticidal potential : Structural analogs (e.g., Kadcoccilactone D) inhibit diamondback moth RyR receptors via hydrogen bonding with His95/Thr97 residues .
  • Assay design :
  • In vitro : Dose-response curves (0.1–100 μM) with positive controls (e.g., azidothymidine for anti-HIV assays) .
  • Target validation : Molecular docking (AutoDock Vina) and MD simulations to predict binding affinities .

Q. How do researchers resolve contradictions in metabolite abundance data for this compound across studies?

Discrepancies (e.g., stem vs. root concentrations) are addressed through:

  • Methodological standardization : Uniform extraction solvents (e.g., 80% methanol) and LC-MS parameters .
  • Seasonal/geographic controls : Sampling plants from identical growth stages and regions .
  • Statistical validation : Multivariate analysis (PCA, OPLS-DA) to distinguish biological variation from technical noise .

Q. What advanced metabolomic techniques are used to study the biosynthesis of this compound?

  • Isotopic labeling : 13C-glucose tracing to map carbon flux in lanostane pathways .
  • Transcriptomics : Co-expression analysis of cytochrome P450s and terpene synthases in K. coccinea .
  • CRISPR-Cas9 : Gene knockout in plant cell cultures to identify biosynthetic enzymes .

Q. How is the stability of this compound ensured during storage and experimental workflows?

  • Storage conditions : −80°C in amber vials to prevent photodegradation; lyophilization for long-term stability .
  • In-solution stability : pH 6–7 buffers (e.g., phosphate-buffered saline) to avoid hydrolysis of lactone rings .
  • QC protocols : Periodic NMR/HPLC checks for degradation products (e.g., opened lactone forms) .

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